rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid
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Overview
Description
rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[410]heptane-4-carboxylicacid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective synthesis of the compound, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cycloisomerization of 1,6-enynes . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of diseases due to its ability to modulate specific biological pathways .
Industry
In industry, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .
Mechanism of Action
The mechanism of action of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic acid
- (1R,6S,7S)-7-[(1S)-1-ethoxyethyl]bicyclo[4.1.0]heptane
Uniqueness
What sets rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[410]heptane-4-carboxylicacid apart from similar compounds is its specific stereochemistry and functional groups
Properties
IUPAC Name |
(1R,4S,6S,7S)-7-ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-2-14-10(13)8-5-3-7(9(11)12)15-4-6(5)8/h5-8H,2-4H2,1H3,(H,11,12)/t5-,6+,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPMWHOIMZWILG-YWIQKCBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2[C@H]1CO[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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